Cas no 2402789-42-6 (N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride)

N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride is a chiral compound with high purity, suitable for organic synthesis. It offers excellent stability and is widely used in the preparation of chiral pharmaceuticals and intermediates. The dihydrochloride form ensures efficient solubility and compatibility with various reaction conditions.
N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride structure
2402789-42-6 structure
商品名:N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
CAS番号:2402789-42-6
MF:C7H18Cl2N2
メガワット:201.137219905853
CID:6443430
PubChem ID:145915364

N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2402789-42-6
    • N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
    • methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
    • EN300-7470939
    • インチ: 1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
    • InChIKey: NGJGCIWTAHNSAU-XCUBXKJBSA-N
    • ほほえんだ: Cl.Cl.N1(C)CCC[C@@H]1CNC

計算された属性

  • せいみつぶんしりょう: 200.0847040g/mol
  • どういたいしつりょう: 200.0847040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 83
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7470939-0.1g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
2402789-42-6 95.0%
0.1g
$301.0 2025-03-10
Enamine
EN300-7470939-0.05g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
2402789-42-6 95.0%
0.05g
$202.0 2025-03-10
Enamine
EN300-7470939-0.25g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
2402789-42-6 95.0%
0.25g
$431.0 2025-03-10
Aaron
AR028FY9-5g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})aminedihydrochloride
2402789-42-6 95%
5g
$3497.00 2023-12-15
Aaron
AR028FY9-10g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})aminedihydrochloride
2402789-42-6 95%
10g
$5176.00 2023-12-15
Aaron
AR028FY9-100mg
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})aminedihydrochloride
2402789-42-6 95%
100mg
$439.00 2025-02-16
1PlusChem
1P028FPX-10g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})aminedihydrochloride
2402789-42-6 95%
10g
$4692.00 2024-05-22
Enamine
EN300-7470939-5.0g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
2402789-42-6 95.0%
5.0g
$2525.0 2025-03-10
Enamine
EN300-7470939-10.0g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
2402789-42-6 95.0%
10.0g
$3746.0 2025-03-10
Enamine
EN300-7470939-0.5g
methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
2402789-42-6 95.0%
0.5g
$679.0 2025-03-10

N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride 関連文献

N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochlorideに関する追加情報

Introduction to N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride (CAS No. 2402789-42-6)

N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride, with the CAS number 2402789-42-6, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride incorporates a pyrrolidine ring, which is a common motif in bioactive molecules, contributing to its pharmacological relevance.

The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical formulations. In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride has been studied for its potential role in modulating neurotransmitter systems, which could have implications in the treatment of neurological disorders.

One of the most compelling aspects of this compound is its stereochemical configuration. The (2R) configuration of the pyrrolidine ring suggests that it may exhibit enantioselective interactions with biological targets. Such stereochemical specificity is crucial in drug design, as it can significantly influence the efficacy and selectivity of a drug. Recent studies have demonstrated that enantiomerically pure compounds often exhibit improved pharmacological profiles compared to their racemic counterparts.

The pharmacological activity of N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride has been explored in various preclinical models. Research indicates that this compound may interact with serotonin and dopamine receptors, which are key targets in the treatment of depression, anxiety, and other central nervous system disorders. The ability to modulate these receptors could make it a valuable candidate for developing new medications.

In addition to its potential neurological applications, this compound has also been investigated for its immunomodulatory properties. Some preliminary studies suggest that it may influence immune cell function, which could have therapeutic implications in autoimmune diseases and inflammation-related conditions. The precise mechanisms by which this compound exerts its effects are still under investigation, but the findings are promising.

The synthesis of N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as chiral catalysis and asymmetric synthesis, have been employed to achieve the desired stereochemical purity. These synthetic approaches not only highlight the complexity of pharmaceutical chemistry but also underscore the importance of innovative methodologies in drug development.

The safety and efficacy of any pharmaceutical compound must be thoroughly evaluated before it can be considered for clinical use. Preclinical studies involving N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride have focused on assessing its toxicity profile, pharmacokinetics, and pharmacodynamics. These studies provide critical data that inform decision-making regarding further development and potential clinical trials.

The regulatory landscape for new drug candidates is stringent and requires comprehensive data to support safety and efficacy claims. The development of N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride is subject to rigorous regulatory scrutiny, ensuring that it meets the highest standards for patient safety and therapeutic benefit. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are essential in navigating this complex process.

The future prospects for N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. Advances in computational chemistry and artificial intelligence are also expected to play a significant role in accelerating drug discovery efforts for this compound.

In conclusion, N-Methyl-1-[(2R)-1-methylpyrrolidin-2-y]methanamine dihydrochloride (CAS No. 2402789- 42 6) represents an exciting area of research with potential implications for treating various diseases. Its unique structural features, stereochemical configuration, and pharmacological activity make it a compelling candidate for further investigation. As research continues to unfold, this compound may emerge as a valuable therapeutic agent in the years to come.

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